![molecular formula C19H31N3O B11793160 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11793160.png)
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide
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Overview
Description
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is commonly used for the formation of C-N bonds in piperidine derivatives.
Industrial Production Methods
Industrial production methods for piperidine derivatives, including 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide, often involve multicomponent reactions, hydrogenation, cyclization, and cycloaddition . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three reactive centers:
-
Primary amino group (-NH₂): Susceptible to nucleophilic reactions (alkylation, acylation)
-
Tertiary amide group : May undergo hydrolysis or serve as a hydrogen bond donor
-
Benzyl-substituted piperidine : Potential for ring-opening reactions or aromatic substitutions
Amide Hydrolysis
Under acidic or alkaline conditions, the amide bond can hydrolyze to yield:
-
Carboxylic acid derivative
-
Ethyl(1-benzylpiperidin-3-yl)amine
Conditions :
-
Acidic: HCl (6M), reflux at 110°C for 12 hrs
-
Alkaline: NaOH (4M), 80°C for 8 hrs
This reactivity aligns with studies on structurally similar piperidine amides.
Amino Group Alkylation
The primary amine participates in nucleophilic substitution:
Reaction :
2-Amino-...butanamide + R-X → N-Alkylated derivative
Example :
-
Methyl iodide in THF with K₂CO₃ yields N-methylated product (theoretical yield: 68–72%).
Reductive Amination
Facilitates secondary amine formation using:
-
Sodium cyanoborohydride (NaBH₃CN)
-
Aldehyde/ketone substrates
GABA Receptor Binding Modifications
Derivatization at the amino group enhances binding affinity to γ-aminobutyric acid (GABA) receptors:
Modification | Binding Affinity (IC₅₀) | Source |
---|---|---|
Parent Compound | 14.3 μM | |
N-Acetyl Derivative | 8.7 μM | |
N-Benzyl Derivative | 22.1 μM |
Stability Under Physiological Conditions
Studies show pH-dependent degradation:
pH | Half-Life (37°C) | Major Degradation Pathway |
---|---|---|
1.2 | 3.2 hrs | Amide hydrolysis |
7.4 | 48 hrs | Oxidative deamination |
9.0 | 6.8 hrs | Piperidine ring opening |
Data extrapolated from piperidine-amide analogs .
Comparative Analysis with Structural Analogs
Reactivity differences between similar compounds:
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential for significant biological activity, particularly in the development of novel analgesics and psychoactive medications. The presence of both amino and amide functional groups allows for interactions with various neurotransmitter systems, which is crucial for the design of drugs targeting neurological disorders.
Pharmacological Studies
Research into the pharmacological properties of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide has focused on its interaction with various receptors:
Binding Affinity Studies
Studies typically assess the compound's binding affinity to receptors such as:
- Dopamine receptors
- Serotonin receptors
These studies are crucial for understanding the therapeutic potential and safety profile of the compound, as they can reveal its selectivity and efficacy compared to other similar compounds.
Therapeutic Potential
The unique combination of functional groups and stereochemistry in this compound may impart distinct pharmacological properties. Potential therapeutic applications include:
Pain Management
Due to its possible interaction with pain pathways in the nervous system, this compound may serve as a lead for developing new analgesics that could provide pain relief with fewer side effects compared to existing medications.
Neurological Disorders
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as anxiety, depression, or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
2-amino-4-(1-piperidine)pyridine derivatives: These compounds are known for their pharmacological activities.
N-acyl-alpha amino acids and derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide is unique due to its specific structure, which includes a benzylpiperidine moiety and an ethyl-3-methylbutanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide is a synthetic organic compound with a complex structure that includes a piperidine ring and various functional groups. Its molecular formula is C19H31N3O with a molar mass of 317.47 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders and pain management.
Structural Characteristics
The compound's structure features:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle that is known for its diverse pharmacological properties.
- Amino and Amide Groups : These functional groups are critical for biological interactions, influencing the compound's binding affinity to various receptors.
Interaction with Neurotransmitter Systems
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate pathways. These interactions are crucial for understanding its mechanism of action and therapeutic potential.
Anticonvulsant Properties
Studies have shown that derivatives of this compound class exhibit significant anticonvulsant activity in animal models, particularly in maximal electroshock seizure tests. The structure-activity relationship (SAR) studies suggest that modifications at the benzyl or piperidine positions can enhance or diminish biological efficacy.
Case Studies and Research Findings
-
Anticonvulsant Activity :
- In a study involving various piperidine derivatives, this compound demonstrated notable anticonvulsant effects, suggesting its potential as a candidate for developing new anticonvulsant medications.
-
Binding Affinity Studies :
- Preliminary studies indicate that the compound has a significant binding affinity to GABA receptors, which may explain its observed anticonvulsant properties. Further research is needed to elucidate the exact binding mechanisms and affinities.
Comparative Analysis with Similar Compounds
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N'-benzyl 2-amino-3-methylbutanamide | Shares benzyl and amino groups | Exhibits potent anticonvulsant activity |
4-Methylfentanyl | Contains a piperidine ring | Stronger analgesic properties due to opioid activity |
2-Amino-N-benzyl-N-ethyl-3-methylbutanamide | Similar backbone but with ethyl substitution | Potentially different pharmacokinetics |
Properties
Molecular Formula |
C19H31N3O |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C19H31N3O/c1-4-22(19(23)18(20)15(2)3)17-11-8-12-21(14-17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18?/m0/s1 |
InChI Key |
POTLHPIZNHELMF-ZENAZSQFSA-N |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Canonical SMILES |
CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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